molecular formula C8H12ClFN2 B3120684 (4-Amino-2-fluorophenyl)dimethylamine hydrochloride CAS No. 2689-34-1

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride

Cat. No.: B3120684
CAS No.: 2689-34-1
M. Wt: 190.64
InChI Key: LZJRNZUGYJWJIW-UHFFFAOYSA-N
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Description

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C8H12ClFN2. It is a derivative of aniline, where the amino group is substituted at the fourth position and a fluorine atom is substituted at the second position on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "(4-Amino-2-fluorophenyl)dimethylamine hydrochloride" . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as hazards associated with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-fluorophenyl)dimethylamine hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Dimethylation: The resulting 4-amino-2-fluoroaniline is then subjected to dimethylation using formaldehyde and formic acid to introduce the dimethylamine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Mechanism of Action

The mechanism of action of (4-Amino-2-fluorophenyl)dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-chlorophenyl)dimethylamine hydrochloride
  • (4-Amino-2-methylphenyl)dimethylamine hydrochloride
  • (4-Amino-2-bromophenyl)dimethylamine hydrochloride

Uniqueness

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity and interactions with other molecules, making it valuable in specific applications where fluorine’s electronegativity and size play a crucial role.

Properties

IUPAC Name

2-fluoro-1-N,1-N-dimethylbenzene-1,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2.ClH/c1-11(2)8-4-3-6(10)5-7(8)9;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJRNZUGYJWJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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